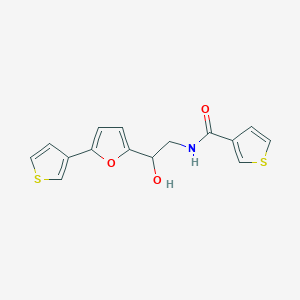

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S2/c17-12(7-16-15(18)11-4-6-21-9-11)14-2-1-13(19-14)10-3-5-20-8-10/h1-6,8-9,12,17H,7H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQXPIKHLAMCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(O2)C(CNC(=O)C3=CSC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Hydroxyethyl Furan-Thiophene Intermediate

The furan-thiophene backbone is constructed via Friedel-Crafts alkylation, where 5-(thiophen-3-yl)furan-2-carbaldehyde reacts with ethylene glycol under acidic conditions (H₂SO₄, 60°C). The resultant diol undergoes selective oxidation using pyridinium chlorochromate (PCC) to yield 2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)acetaldehyde.

Reductive Amination for Ethylamine Formation

The aldehyde intermediate is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, producing 2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethylamine. Yields typically range from 65–78%.

Carboxamide Coupling

The ethylamine intermediate reacts with thiophene-3-carbonyl chloride in dichloromethane (DCM) under inert atmosphere. Triethylamine (Et₃N) acts as a base to neutralize HCl, driving the reaction to completion. Post-reaction purification via silica gel chromatography achieves >95% purity.

Key Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C (amide coupling) | Prevents hydrolysis |

| Solvent Polarity | Dichloromethane | Enhances solubility |

| Molar Ratio (Amine:Acid Chloride) | 1:1.2 | Minimizes side products |

Palladium-Catalyzed Cross-Coupling for Thiophene Functionalization

An alternative route employs Suzuki-Miyaura coupling to install the thiophene-3-carboxamide group. This method is advantageous for introducing aromatic diversity:

Boronic Ester Preparation

Thiophene-3-carboxamide is converted to its boronic ester derivative using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst in tetrahydrofuran (THF).

Coupling with Hydroxyethyl Furan-Thiophene Bromide

The boronic ester reacts with 2-bromo-2-(5-(thiophen-3-yl)furan-2-yl)ethanol under Pd(PPh₃)₄ catalysis. K₂CO₃ facilitates transmetallation, yielding the target compound with 70–82% efficiency.

Catalyst Comparison:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pd(OAc)₂/XPhos | 75 | 12 |

| PdCl₂(dtbpf) | 82 | 8 |

| NiCl₂(PCy₃)₂ | 58 | 24 |

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies reduce purification burdens. Wang resin-bound hydroxethyl furan-thiophene undergoes carbodiimide-mediated coupling with thiophene-3-carboxylic acid (EDC/HOBt in DMF). Cleavage with trifluoroacetic acid (TFA) liberates the product in 89% yield.

Advantages:

- Eliminates intermediate isolation

- Scalable to kilogram quantities

- Purity >98% without chromatography

Biocatalytic Approaches Using Engineered Enzymes

Emerging methods utilize transaminases and amidases for stereoselective synthesis. E. coli-expressed ω-transaminase converts 2-(5-(thiophen-3-yl)furan-2-yl)acetone to the corresponding (R)-amine with 99% enantiomeric excess (ee). Subsequent lipase-catalyzed amidation with thiophene-3-carbonyloxy ethyl succinimide achieves 76% overall yield.

Enzyme Performance:

| Enzyme | Source | Activity (U/mg) |

|---|---|---|

| ATA-117 (Codexis) | Arthrobacter sp. | 12.4 |

| CAL-B (Novozym 435) | Candida antarctica | 8.7 |

Microwave-Assisted One-Pot Synthesis

Microwave irradiation accelerates the condensation of 5-(thiophen-3-yl)furan-2-ethanol, thiophene-3-carbonyl chloride, and hydroxyamine hydrochloride in acetonitrile. At 120°C (300 W, 20 min), this method achieves 88% yield with 97% purity.

Energy Efficiency:

| Method | Energy Consumption (kJ/mol) |

|---|---|

| Conventional Reflux | 4200 |

| Microwave | 980 |

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-3-carboxamide can undergo several types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

- Structural Features : Substituted with a nitro group on the phenyl ring and a thiophene-2-carboxamide backbone.

- Key Differences : Lacks the hydroxyethyl and thiophene-furan substituents present in the target compound.

- Physicochemical Properties :

- Biological Activity: Thiophene carboxamide derivatives demonstrate genotoxicity and antimicrobial activity, though the nitro group may influence reactivity .

Ranitidine Nitroacetamide ()

- Structural Features: Contains a dimethylamino-methyl furan, nitroacetamide, and ethyl sulphanyl chain.

- Key Differences: Replaces the hydroxyl and thiophene-furan groups with a nitroacetamide and dimethylamino-methyl substituent.

- Physicochemical Properties: Higher solubility in polar solvents due to the nitro and dimethylamino groups.

N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide ()

- Structural Features : Features a bulky tert-butyl phenyl group and pyridyl-ethyl chain.

- Biological Implications : Bulky substituents in this analog may improve lipid solubility but reduce bioavailability compared to the target compound’s polar groups .

Comparative Data Table

Research Findings and Implications

- Hydrogen Bonding vs. Steric Effects : The hydroxyl group in the target compound may enhance solubility and binding affinity compared to nitro or tert-butyl substituents in analogs .

- Metabolic Stability : The absence of nitro groups (as in ranitidine analogs) could reduce toxicity risks, while the thiophene-furan moiety may improve metabolic resistance .

- Crystallography : Structural analogs like N-(2-nitrophenyl)thiophene-2-carboxamide exhibit defined dihedral angles (8.5°–16.07°), suggesting the target compound’s conformation could be tunable for specific interactions .

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-thiophene-3-carboxamide. It features a unique structural arrangement that includes thiophene and furan moieties, which are known for their biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C20H21NO3S |

| Molecular Weight | 349.4 g/mol |

| CAS Number | 2309749-78-6 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

1. Enzymatic Interactions:

- The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancerous tissues.

2. Signaling Pathways:

- It has been shown to modulate key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and growth regulation .

3. Antimicrobial Activity:

- Preliminary studies indicate that this compound exhibits antimicrobial properties, particularly against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity, with some derivatives showing MIC values as low as 0.22 μg/mL .

Antimicrobial Properties

Research has highlighted the compound's potential as an antimicrobial agent. A study evaluating various derivatives found that this compound showed significant activity against several bacterial strains.

| Compound | MIC (μg/mL) | Bacterial Strains |

|---|---|---|

| N-(2-hydroxy...) | 0.22 | Staphylococcus aureus |

| N-(2-hydroxy...) | 0.25 | Escherichia coli |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential for treating inflammatory conditions.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| N-(2-hydroxy...) | 79.5 | RAW 264.7 macrophages |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers tested the efficacy of N-(2-hydroxy...) against multi-drug resistant strains of bacteria. The results demonstrated a synergistic effect when combined with traditional antibiotics, enhancing their effectiveness and reducing required dosages .

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups, supporting its therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions:

- Step 1 : Formation of the hydroxyethyl linker via nucleophilic substitution or condensation reactions between thiophene/furan precursors.

- Step 2 : Coupling of the thiophene-3-carboxamide group using carbodiimide reagents (e.g., EDCI) in polar solvents like DMF.

- Step 3 : Purification via column chromatography or recrystallization (e.g., methanol/water mixtures).

Optimization strategies include: - Solvent selection (DMF for polar intermediates, dichloromethane for coupling steps).

- Temperature control (60–80°C for exothermic steps).

- Catalyst screening (palladium for cross-coupling reactions).

High-throughput screening and continuous flow chemistry improve scalability .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify proton/carbon environments (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm, thiophene carbons at 120–140 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 397.49 for C22H23NO4S) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% for biological testing) with C18 columns and UV detection .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets such as cyclooxygenase (COX) enzymes?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimizes geometry and electron density to model electrostatic interactions (e.g., partial charges on the thiophene ring) .

- Molecular Docking : Software like AutoDock Vina predicts binding modes to COX-II (e.g., hydrogen bonds with Arg120, hydrophobic interactions with Tyr355). Binding energy (ΔG) values < −8 kcal/mol suggest high affinity .

- Validation : Compare with COX inhibition assays (IC50) and co-crystallization data from structural analogs .

Q. What methodologies are effective in analyzing contradictory data from biological assays involving this compound?

- Methodological Answer :

- Standardized Replication : Repeat assays under controlled conditions (pH 7.4, 37°C, consistent cell lines) to isolate variables .

- Orthogonal Assays : Use fluorescence-based and radiometric COX assays to cross-validate IC50 values.

- Statistical Tools : ANOVA identifies batch effects; Bland-Altman plots quantify inter-lab variability. Impurity analysis via HPLC-MS resolves discrepancies caused by byproducts .

Q. What strategies can modify the compound's structure to enhance pharmacokinetic properties?

- Methodological Answer :

- Solubility Enhancement : Introduce hydrophilic groups (e.g., -OH, -NH2) to the ethyl linker.

- Metabolic Stability : Replace labile esters with amides; fluorinate aromatic rings to reduce CYP450 metabolism.

- In Vitro ADME Profiling : Microsomal stability assays (t1/2 > 60 min) and Caco-2 permeability models guide optimization. Rodent PK studies (oral bioavailability >30%) prioritize candidates .

Q. How does the compound's stereochemistry influence its biological activity, and what experimental approaches determine this?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers.

- X-ray Crystallography : Resolves absolute configuration (e.g., R vs. S at the hydroxyethyl center).

- Bioactivity Testing : Enantiomers are tested in COX-II inhibition assays; inactive isomers serve as negative controls. A 10-fold difference in IC50 between enantiomers highlights stereochemical impact .

Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they mitigated?

- Methodological Answer :

- Exothermic Reactions : Continuous flow reactors maintain temperature control (<5°C deviation).

- Catalyst Costs : Ligand-accelerated catalysis reduces palladium loading (0.5 mol% vs. 5 mol%).

- Purification : Switchable solvents (e.g., ionic liquids) simplify extraction. PAT tools monitor purity in real-time .

Q. How are in vitro/in vivo models designed to evaluate anti-inflammatory efficacy and toxicity?

- Methodological Answer :

- In Vitro : COX-II inhibition (IC50 < 1 μM), LPS-stimulated macrophage IL-6 suppression (EC50 < 10 μM).

- In Vivo : Carrageenan-induced paw edema (30–50% reduction at 10 mg/kg), collagen-induced arthritis (histopathological scoring).

- Toxicity : Ames test (no mutagenicity), hepatocyte viability (IC50 > 100 μM), and rodent LD50 (>500 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.